methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride
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Overview
Description
methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, to obtain the ester in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may use reagents such as lithium aluminum hydride (LiAlH₄) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.
Common Reagents and Conditions
Oxidation: Ozone (O₃) or hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its use as an anticonvulsant.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For instance, it could influence the activity of enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propionate;hydrochloride: Another amino acid ester with different functional groups.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate;hydrochloride: A compound with a similar ester structure but different substituents.
Uniqueness
methyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl (2S)-2-amino-4-cyclohexylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOBZEFNEFDNJI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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